![molecular formula C20H19N3O3 B2530316 6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-30-6](/img/structure/B2530316.png)

6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

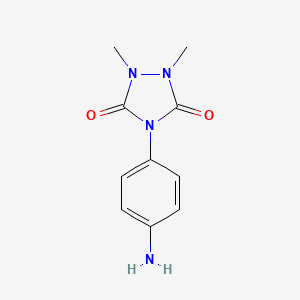

The compound “6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

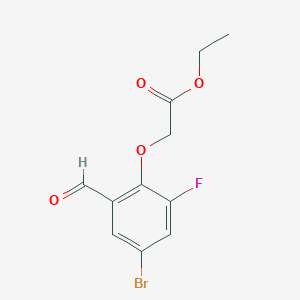

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One such method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This is then treated with ammonia in ethanol to give the amine, which is cyclized to the desired product .Molecular Structure Analysis

Pyrimidopyrimidines are characterized by two fused pyrimidine rings, each containing two nitrogen atoms. The structure may also include a single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivity of pyrimido[4,5-d]pyrimidines is influenced by the substituents linked to the ring carbon and nitrogen atoms . For instance, the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .Scientific Research Applications

Synthesis and Structural Analysis

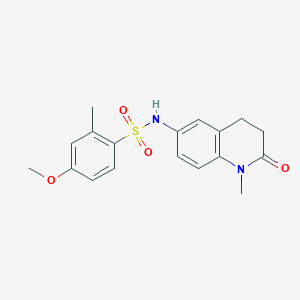

The synthesis and structural analysis of pyrrolopyrimidine derivatives have been explored extensively. For instance, Adams et al. (2005) described the synthesis of a complex pyrrolopyrimidine derivative through a [4 + 2]-cycloaddition reaction, highlighting the compound's structural components, including a pyrrolopyrimidine moiety with phenyl and p-methoxyphenyl substituents (Adams et al., 2005). This study contributes to understanding the structural nuances and potential reactivity of pyrrolo[3,4-d]pyrimidine derivatives.

Optical and Electronic Properties

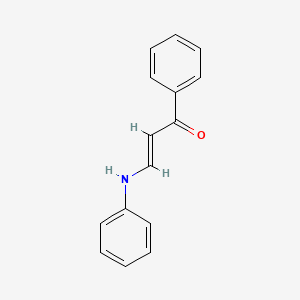

Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives similar in structure to the subject compound, using the Z-scan technique. These studies indicate that such compounds exhibit promising nonlinear optical material characteristics for device applications, attributed to their effective two-photon absorption cross-section (Shettigar et al., 2009).

Synthesis of Novel Heterocyclic Compounds

Abu‐Hashem et al. (2020) elaborated on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, indicating the broad potential of pyrrolopyrimidine derivatives in creating compounds with significant anti-inflammatory and analgesic properties. This research underlines the versatility of pyrrolopyrimidine scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).

Potential Applications in Polymer Science

Research into the synthesis of novel polyimides derived from pyridine-containing diamines, including structures related to the subject compound, has shown exceptional thermal and thermooxidative stability. These materials' solubility in common organic solvents highlights their potential application in high-performance polymers and optoelectronic materials (Zhang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in the induction of apoptosis within cells .

Biochemical Pathways

Cdk2 inhibition can affect the cell cycle progression pathway . CDK2 is involved in the G1/S and G2/M transition phases of the cell cycle . Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetic properties in a theoretical kinetic study .

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . They also induce apoptosis within cells .

Future Directions

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-15-9-7-13(8-10-15)11-23-12-16-17(19(23)24)18(22-20(25)21-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMOKRYXLMMCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)